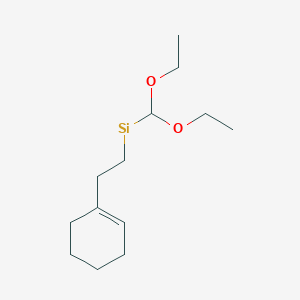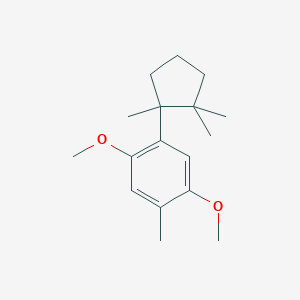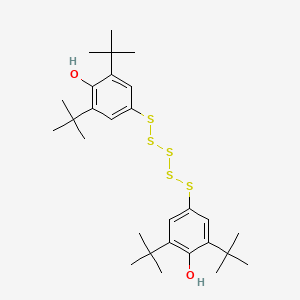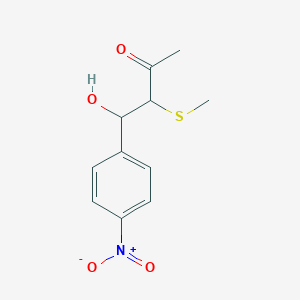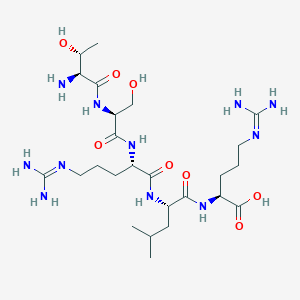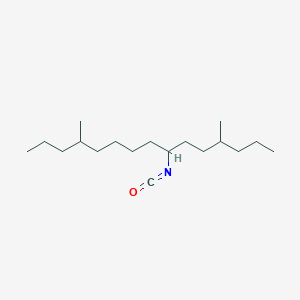
Pentadecane, 7-isocyanato-4,12-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentadecane, 7-isocyanato-4,12-dimethyl- is a chemical compound with the molecular formula C18H35NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a long carbon chain with two methyl groups at the 4th and 12th positions. This compound is part of the broader class of isocyanates, which are known for their reactivity and versatility in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentadecane, 7-isocyanato-4,12-dimethyl- typically involves the reaction of a suitable precursor with phosgene or a phosgene equivalent to introduce the isocyanate group. One common method is the reaction of 7-amino-4,12-dimethylpentadecane with phosgene under controlled conditions to yield the desired isocyanate compound .
Industrial Production Methods
In an industrial setting, the production of Pentadecane, 7-isocyanato-4,12-dimethyl- may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This helps in achieving high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Pentadecane, 7-isocyanato-4,12-dimethyl- undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Alcohols and Amines: React with the isocyanate group to form urethanes and ureas, respectively.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water.
Applications De Recherche Scientifique
Pentadecane, 7-isocyanato-4,12-dimethyl- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Pentadecane, 7-isocyanato-4,12-dimethyl- primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as urethanes and ureas. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethylene diisocyanate (HDI): Another aliphatic isocyanate used in the production of polyurethanes.
Isophorone diisocyanate (IPDI): An aliphatic isocyanate with a cycloaliphatic structure, also used in polyurethane production.
Methylenediphenyl diisocyanate (MDI): An aromatic isocyanate widely used in the production of rigid polyurethane foams.
Uniqueness
Pentadecane, 7-isocyanato-4,12-dimethyl- is unique due to its long carbon chain and specific positioning of the isocyanate and methyl groups. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
320339-54-6 |
|---|---|
Formule moléculaire |
C18H35NO |
Poids moléculaire |
281.5 g/mol |
Nom IUPAC |
7-isocyanato-4,12-dimethylpentadecane |
InChI |
InChI=1S/C18H35NO/c1-5-9-16(3)11-7-8-12-18(19-15-20)14-13-17(4)10-6-2/h16-18H,5-14H2,1-4H3 |
Clé InChI |
SLBFKXKJCPQZRA-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CCCCC(CCC(C)CCC)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{(E)-[(4-Methylphenyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14242771.png)
![1,1'-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one)](/img/structure/B14242774.png)
![N-(4-Methylphenyl)-2-[(3-nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14242776.png)
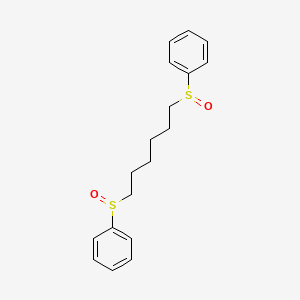
![N,N'-[(Furan-3-yl)methylene]bis[1-(furan-3-yl)methanimine]](/img/structure/B14242782.png)

![{1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid](/img/structure/B14242798.png)

